Fmoc-Lys(5-FITC)-OH
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Overview
Description
Fmoc-Lys(5-FITC)-OH is a compound used in peptide synthesis and fluorescence labeling. It consists of a lysine residue protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and conjugated with fluorescein isothiocyanate (FITC) at the epsilon amino group of lysine. This compound is widely used in biochemical and biophysical research due to its fluorescent properties, which allow for the visualization and tracking of peptides and proteins in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(5-FITC)-OH typically involves the following steps:
Protection of Lysine: The lysine residue is first protected with an Fmoc group at the alpha amino group.
Conjugation with FITC: The epsilon amino group of the lysine is then reacted with fluorescein isothiocyanate (FITC) under basic conditions (pH 9.0-9.5) to form the this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(5-FITC)-OH can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group for further peptide coupling.
Conjugation Reactions: The FITC moiety can react with other nucleophiles, such as thiols and amines, to form stable conjugates.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
FITC Conjugation: FITC reacts with the epsilon amino group of lysine under basic conditions (pH 9.0-9.5) to form a stable thiourea linkage.
Major Products Formed
Fmoc Removal: The major product is the free amino group of lysine, which can be further coupled with other amino acids or peptides.
FITC Conjugation: The major product is the this compound compound, which is used for fluorescence labeling.
Scientific Research Applications
Chemistry
Fmoc-Lys(5-FITC)-OH is used in solid-phase peptide synthesis (SPPS) to introduce fluorescent labels into peptides, allowing for the study of peptide interactions and dynamics .
Biology
In biological research, this compound is used to label proteins and peptides for fluorescence microscopy, flow cytometry, and other imaging techniques. This enables the visualization of cellular processes and protein localization .
Medicine
In medical research, this compound is used to study protein-protein interactions, enzyme activities, and drug delivery mechanisms. The fluorescent label allows for the tracking of therapeutic peptides and proteins in vivo .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the development of diagnostic assays and therapeutic agents. The compound’s fluorescent properties facilitate the detection and quantification of biomolecules .
Mechanism of Action
The mechanism of action of Fmoc-Lys(5-FITC)-OH involves the fluorescence properties of the FITC moiety. When excited by light at a specific wavelength (490-495 nm), FITC emits light at a longer wavelength (520-530 nm), producing a bright yellow-green fluorescence. This fluorescence can be detected and measured using various imaging and analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(5-TAMRA)-OH: Similar to Fmoc-Lys(5-FITC)-OH but uses tetramethylrhodamine (TAMRA) as the fluorescent label.
Fmoc-Lys(5-Cy5)-OH: Uses cyanine dye Cy5 as the fluorescent label.
Fmoc-Lys(5-FAM)-OH: Uses fluorescein amidite (FAM) as the fluorescent label.
Uniqueness
This compound is unique due to its specific fluorescent properties, which make it suitable for applications requiring high sensitivity and specificity. The FITC moiety provides a bright and stable fluorescence signal, making it ideal for various imaging and analytical techniques .
Properties
Molecular Formula |
C42H35N3O9S |
---|---|
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C42H35N3O9S/c46-24-13-16-33-36(20-24)53-37-21-25(47)14-17-34(37)42(33)32-15-12-23(19-30(32)39(50)54-42)44-40(55)43-18-6-5-11-35(38(48)49)45-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,46-47H,5-6,11,18,22H2,(H,45,51)(H,48,49)(H2,43,44,55)/t35-/m0/s1 |
InChI Key |
YZVPTSXSCYXIGT-DHUJRADRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Origin of Product |
United States |
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